molecular formula C10H10BrNO B1512219 3-(3-Bromo-5-methoxyphenyl)propanenitrile CAS No. 1447606-63-4

3-(3-Bromo-5-methoxyphenyl)propanenitrile

Cat. No. B1512219
CAS RN: 1447606-63-4
M. Wt: 240.1 g/mol
InChI Key: KEYFINLQPZENLE-UHFFFAOYSA-N
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Description

“3-(3-Bromo-5-methoxyphenyl)propanenitrile” is a chemical compound with the molecular formula C10H10BrNO . It has an average mass of 240.096 Da and a monoisotopic mass of 238.994568 Da .


Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-5-methoxyphenyl)propanenitrile” consists of a bromine atom (Br), a methoxy group (OCH3), and a nitrile group (CN) attached to a phenyl ring and a propyl chain . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Polymer Synthesis and Material Science

  • Controlled Polymerization : The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) demonstrates the importance of precise chemical control in synthesizing polymers for electronic and photonic applications. Using specific catalysts, researchers achieved fully regioregular polymers with controlled molecular weights and narrow molecular weight distributions, highlighting the critical role of chemical structure in polymer properties (Bronstein & Luscombe, 2009).

  • Optical Properties and Emission Enhancement : Postfunctionalization of poly(3-hexylthiophene) enabled the study of electronic and steric effects on optical properties, demonstrating how modifications to the chemical structure can significantly impact material properties, including fluorescence yield and emission (Li, Vamvounis, & Holdcroft, 2002).

Antimicrobial Studies

  • Antimicrobial Activity : A study synthesized and characterized a series of compounds similar in structure, demonstrating potent antimicrobial activity against a range of microorganisms. This research suggests that structural analogs of 3-(3-Bromo-5-methoxyphenyl)propanenitrile could potentially be explored for antimicrobial applications (Desai, Pandya, & Vaja, 2017).

Safety and Hazards

“3-(3-Bromo-5-methoxyphenyl)propanenitrile” is intended for research and development use only and is not for medicinal, household, or other uses . It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-bromo-5-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-13-10-6-8(3-2-4-12)5-9(11)7-10/h5-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFINLQPZENLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857340
Record name 3-(3-Bromo-5-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-5-methoxyphenyl)propanenitrile

CAS RN

1447606-63-4
Record name Benzenepropanenitrile, 3-bromo-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447606-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromo-5-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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